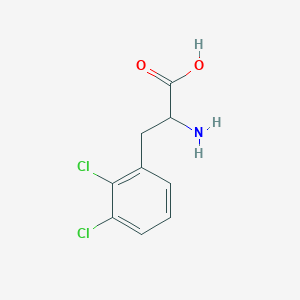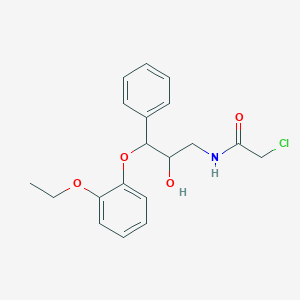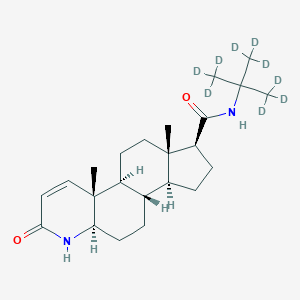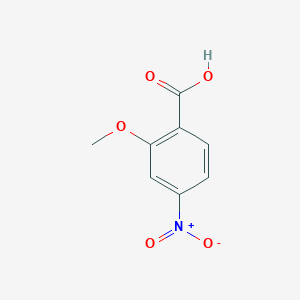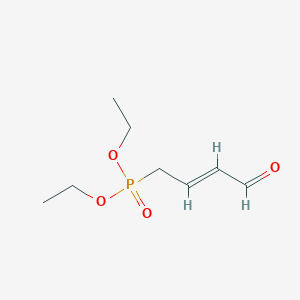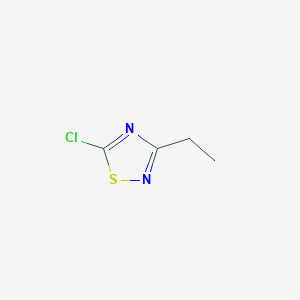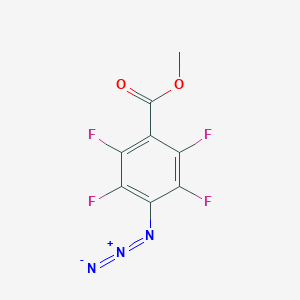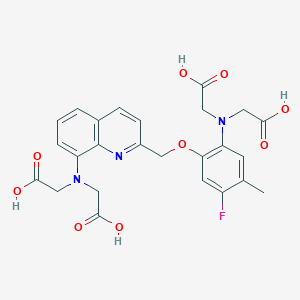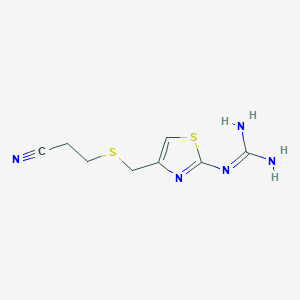
1,2:4,5-ビスシクロヘキシリデン DL-ミオイノシトール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic oligosaccharide that belongs to the group of glycosylation compounds. It is used in various applications, including protein glycosylation and polysaccharide synthesis. This compound is known for its high purity and complex carbohydrate structure .
科学的研究の応用
1,2:4,5-Biscyclohexylidene DL-myo-Inositol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation studies.
Biology: Acts as a sugar in protein glycosylation, aiding in the study of glycoproteins and their functions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polysaccharides and other carbohydrate-based materials
作用機序
Target of Action
It is known to be used in the synthesis of phosphonate derivatives of myo-inositol for biochemical studies of inositol-binding proteins .
Mode of Action
It is synthetically made and belongs to the group of Glycosylation . It can be used as a sugar in protein glycosylation .
Biochemical Pathways
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is involved in the synthesis of phosphonate derivatives of myo-inositol, which are used in biochemical studies of inositol-binding proteins . It can act as an initiator for polysaccharide synthesis .
Result of Action
It is known to be used in protein glycosylation and polysaccharide synthesis .
Action Environment
It is recommended to store the compound at -20°c for long-term storage .
生化学分析
Biochemical Properties
1,2:4,5-Biscyclohexylidene DL-myo-Inositol plays a role in biochemical reactions, particularly in protein glycosylation . It is used in the synthesis of phosphonate derivatives of myo-inositol, which are important for biochemical studies of inositol-binding proteins.
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is synthesized through a series of chemical reactions involving myo-inositol and cyclohexanone. The process typically involves the protection of hydroxyl groups on myo-inositol using cyclohexanone under acidic conditions to form the biscyclohexylidene derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete protection of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
1,2:4,5-Biscyclohexylidene DL-myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding inositol derivatives.
Reduction: Reduction reactions can convert the compound back to myo-inositol.
Substitution: The protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various inositol derivatives, which can be further utilized in biochemical and pharmaceutical applications .
類似化合物との比較
Similar Compounds
1,24,5-Biscyclohexylidene L-myo-Inositol: Similar in structure but differs in the stereochemistry of the inositol moiety.
1,23,4-Di-O-isopropylidene-myo-Inositol: Another protected inositol derivative used in glycosylation studies.
Uniqueness
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is unique due to its high purity and complex carbohydrate structure, making it highly suitable for precise glycosylation studies and applications in various scientific fields .
特性
InChI |
InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFYCLESOMKAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390635 |
Source


|
| Record name | AC1MN4M6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104873-71-4 |
Source


|
| Record name | AC1MN4M6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
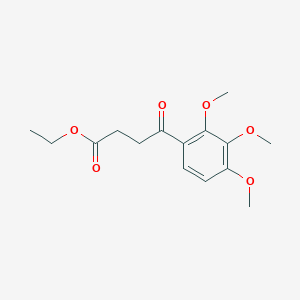
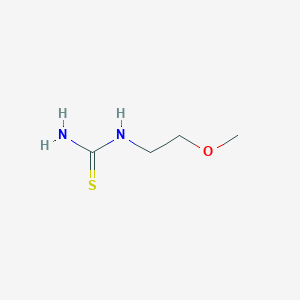
![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

